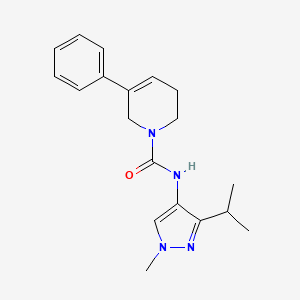![molecular formula C10H15FN2OS B6623761 3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol](/img/structure/B6623761.png)
3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of organic compounds known as pyridines, which are widely used in the synthesis of various drugs and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol is not fully understood. However, it is believed to work by inhibiting the growth and replication of microorganisms by disrupting their cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol have not been extensively studied. However, it has been shown to exhibit low toxicity and minimal side effects, making it a potentially safe compound for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol in laboratory experiments include its ease of synthesis, low toxicity, and potential applications in the development of new drugs and pharmaceuticals. However, its limitations include the lack of extensive research on its biochemical and physiological effects, as well as its potential interactions with other compounds.
Direcciones Futuras
There are many potential future directions for research on 3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol. Some of these include:
1. Further studies on the mechanism of action of this compound in inhibiting the growth and replication of microorganisms.
2. Exploration of the potential applications of this compound in the development of new antibiotics and antifungal drugs.
3. Investigation of the potential interactions between this compound and other compounds, both in vitro and in vivo.
4. Studies on the biochemical and physiological effects of this compound in various animal models.
5. Development of new synthesis methods for this compound that are more efficient and cost-effective.
In summary, 3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol is a promising compound with potential applications in the field of medicine. While further research is needed to fully understand its mechanism of action and biochemical and physiological effects, it represents a valuable tool for scientific research and the development of new drugs and pharmaceuticals.
Métodos De Síntesis
The synthesis of 3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol can be achieved through several methods. One of the most common methods involves the reaction of 5-fluoropyridine-2-amine with 3-chloro-1-propanethiol in the presence of a base such as potassium carbonate. This reaction yields the desired product, which can be purified by various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
The potential applications of 3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol in scientific research are numerous. One of the most significant applications is in the field of medicinal chemistry, where this compound can be used as a starting material for the synthesis of various drugs and pharmaceuticals. Additionally, this compound has been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
3-[2-[(5-fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2OS/c11-9-2-3-10(13-8-9)12-4-7-15-6-1-5-14/h2-3,8,14H,1,4-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUMGMYMISJZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)NCCSCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide](/img/structure/B6623681.png)
![5-chloro-4-N-[[4-(oxan-4-yloxymethyl)phenyl]methyl]pyrimidine-4,6-diamine](/img/structure/B6623687.png)
![Methyl 2-[6-[[1-(methoxymethyl)cyclobutyl]carbamoylamino]pyridin-2-yl]acetate](/img/structure/B6623690.png)
![5-Chloro-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623703.png)
![2H-benzotriazol-4-yl-[4-[(4-methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]methanone](/img/structure/B6623708.png)
![3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid](/img/structure/B6623710.png)
![4-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B6623712.png)
![N-(4-cyclobutylphenyl)-4-[(2S)-2-hydroxypropyl]piperazine-1-carboxamide](/img/structure/B6623715.png)
![5-chloro-4-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidine-4,6-diamine](/img/structure/B6623729.png)
![5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine](/img/structure/B6623736.png)
![5-Chloro-6-[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623750.png)
![5-chloro-4-N-[(6-methyl-2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6623766.png)
![6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B6623770.png)
